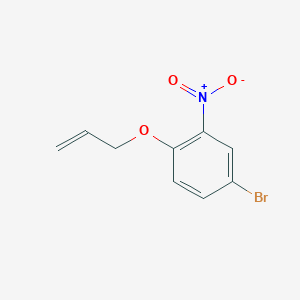![molecular formula C20H18N2O2S B2487847 4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312605-37-1](/img/structure/B2487847.png)
4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar thiazole-containing benzamides involves strategic organic synthesis techniques, including base-catalyzed cyclization of corresponding thioureas with acetophenone in the presence of bromine or direct cyclization using microwave irradiation in a solvent-free medium for efficiency and cleaner yield. For instance, Saeed et al. (2009) demonstrated the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides through a base-catalyzed direct cyclization of corresponding 1-tolyl-3-aryl thioureas with 2-bromoacetone, showcasing a faster and more efficient method compared to traditional synthesis approaches (Saeed, 2009).
Molecular Structure Analysis
The molecular structure of thiazole-containing benzamides, like our compound of interest, is characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These methods provide insights into the compound's crystal structure, molecular conformation, and intermolecular interactions, which are crucial for understanding its chemical behavior and potential biological activities. For example, Claramunt et al. (2007) conducted a detailed study on 2-(2,4-dimethylphenyl)-2H-benzotriazole, revealing molecular conformation and interactions through NMR and X-ray diffraction analysis (Claramunt et al., 2007).
Chemical Reactions and Properties
Thiazole-containing compounds like "4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide" participate in various chemical reactions, contributing to their diverse chemical properties. These properties can be modified or exploited for different applications, excluding those related to drug use and dosage as specified. The reactions typically involve modifications at the thiazole moiety or the benzamide part, impacting their reactivity and chemical stability.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are essential for their application in material science and pharmacology. These properties are determined using analytical and physical chemistry techniques, providing a foundation for understanding the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various substrates, are crucial for the compound's potential applications in chemical syntheses and biological systems. Studies on related compounds have shown that the presence of the thiazole ring and benzamide moiety contributes to significant biological activities, which are evaluated through various biochemical assays.
科学的研究の応用
Analytical Method Development
- Karlsson et al. (1974) developed a specific gas-chromatographic method using 4-amino-N-(2-piperidinoethyl)benzamide as an internal standard for determining N-acetylprocaine amide in plasma and urine. This research is fundamental in understanding the metabolism and pharmacokinetics of related compounds, including 4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (Karlsson et al., 1974).
Synthetic Chemistry and Chemical Biology
- Petrov and Androsov (2013) highlighted the synthesis and chemical transformations of 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles, demonstrating the versatile synthetic potential of these compounds in generating various heterocyclic compounds like 1-benzofurans and indoles. This study underscores the significance of structural diversity and synthetic adaptability, which is crucial for the development of molecules like 4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (Petrov & Androsov, 2013).
Bioactive Compound Synthesis
- Raut et al. (2020) conducted research on benzofused thiazole derivatives, evaluating their in vitro antioxidant and anti-inflammatory activities. The study's findings suggest that certain synthesized benzofused thiazole derivatives exhibit distinct anti-inflammatory and antioxidant properties. This insight contributes to understanding the therapeutic potential of structurally related compounds, including 4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (Raut et al., 2020).
Biological Impact and Pharmacological Activities
- Erbin (2013) studied the effects of benzothiazole derivatives on antioxidating activities in mice with a high-fat diet, providing insights into the biological impact and potential therapeutic applications of benzothiazole derivatives, closely related to the chemical structure of 4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (Erbin, 2013).
Advanced Therapeutic Investigations
- Hauschild et al. (2006) discussed MS-275, a benzamide series inhibitor, demonstrating its tolerance and potential in stabilizing tumors in metastatic melanoma. This research is pivotal in understanding the role of benzamide derivatives, which share a structural motif with 4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, in advanced therapeutic settings (Hauschild et al., 2006).
特性
IUPAC Name |
4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-12-4-9-17(13(2)10-12)18-11-25-20(21-18)22-19(24)16-7-5-15(6-8-16)14(3)23/h4-11H,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEZONNBNOIMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2487765.png)


![3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2487768.png)
![N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2487770.png)

![6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2487779.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2487780.png)


![1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2487783.png)

